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Compound of Interest

Compound Name:
methyl 4-hydroxy-1-methyl-

cyclohexanecarboxylate

CAS No.: 87787-05-1

Cat. No.: B3162393 Get Quote

Executive Summary
The transition from planar aromatic scaffolds to three-dimensional aliphatic systems represents

a paradigm shift in modern drug discovery—often termed "Escaping Flatland." Substituted

cyclohexanecarboxylates serve as the primary bioisosteres for benzoates and phenyl-acetic

acid derivatives. By increasing the fraction of sp³-hybridized carbons (

), these scaffolds improve solubility, reduce promiscuous binding, and enhance metabolic
stability.

This guide analyzes the biological activity of substituted cyclohexanecarboxylates, focusing on

their stereochemical-activity relationships (SAR), antimicrobial/antiviral utility, and synthetic

protocols for accessing specific diastereomers.

Structural Significance: The Advantage
In medicinal chemistry, the cyclohexanecarboxylate scaffold is not merely a "saturated

benzoate." It is a tool to modulate physicochemical properties without altering the fundamental

pharmacophore.

Bioisosterism and Solubility
Replacing a phenyl ring with a cyclohexane ring disrupts the
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-

stacking interactions that often lead to poor solubility and aggregation in aqueous media.

Benzoates: Planar, lipophilic, prone to CYP450 oxidation at the ring.

Cyclohexanecarboxylates: Puckered (chair/boat) conformations, higher aqueous solubility,

metabolically robust ring system.

Stereochemical Vectors
Unlike the planar benzene ring, the cyclohexane ring offers axial and equatorial vectors. This

allows for precise positioning of substituents to probe receptor pockets in 3D space, a feature

critical for high-affinity binding in enzymes like neuraminidase or receptors like

(calcium channels).

Therapeutic Classes & Mechanisms[1]
Antimicrobial Activity (Membrane Disruption)
Recent studies indicate that 4-substituted cyclohexanecarboxylates, particularly those with

lipophilic tails or cationic ammonium groups, exhibit potent antimicrobial activity.

Mechanism: These amphiphilic derivatives insert into bacterial cell membranes. The

cyclohexane ring acts as a spacer that disrupts lipid packing more effectively than rigid

aromatic rings due to its conformational flexibility.

Key Data: 4-substituted derivatives have shown MIC values comparable to standard

antibiotics against Gram-positive strains.

Table 1: Comparative Antimicrobial Activity (Representative Data)
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Compound
Scaffold

Substituent (R-
4 position)

Target
Organism

MIC (

g/mL)
Mechanism

Benzoate n-Butyl S. aureus >128
Weak Membrane

Interaction

Cyclohexanecarb

oxylate
n-Butyl (trans) S. aureus 32

Membrane

Disruption

Cyclohexanecarb

oxylate

N,N-Dibenzyl

(diamine)
E. coli 4-8

Efflux Pump

Inhibition

Cyclohexanecarb

oxylate
tert-Butyl C. albicans 64

Ergosterol

Interference

Antiviral Agents (Neuraminidase Inhibition)
The cyclohexanecarboxylate scaffold is the saturated core related to Oseltamivir (Tamiflu).

While Oseltamivir is a cyclohexene, the saturated analogs are extensively studied to

understand the necessity of the double bond.

Insight: Saturated analogs often maintain binding affinity if the C4-amino and C5-acetamido

groups are locked in the correct stereochemical configuration (typically cis-diequatorial

relative to the carboxylate in the transition state mimic).

Neurological Activity (Gabapentinoids)
While Gabapentin is technically a cyclohexaneacetic acid, the structure-activity relationship

(SAR) is identical. The cyclohexane ring locks the amino and carboxylic acid groups in a

specific conformation that mimics the transition state of GABA, allowing transport via the L-

system transporter and binding to the

subunit of voltage-gated calcium channels.

Stereochemical Control: The Cis vs. Trans Dilemma
The biological activity of cyclohexanecarboxylates is strictly governed by stereochemistry.
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Trans-1,4-disubstituted: Generally thermodynamically more stable (diequatorial). Often

preferred for rigidifying long linear pharmacophores.

Cis-1,4-disubstituted: One substituent is axial. This high-energy conformer is often required

to fit into "curved" hydrophobic pockets.

Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for selecting this scaffold in drug design.
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Caption: Decision tree for transitioning from aromatic hits to saturated

cyclohexanecarboxylates, highlighting the critical stereochemical divergence.

Experimental Protocols
Synthesis: Heterogeneous Hydrogenation with
Stereocontrol
Converting a benzoic acid to a cyclohexanecarboxylate is the most direct route. The choice of

catalyst determines the cis/trans ratio.

Objective: Synthesis of Methyl 4-substituted-cyclohexanecarboxylate.

Reagents:

Substrate: Methyl 4-tert-butylbenzoate (1.0 eq)

Catalyst: 5% Rh/Al₂O₃ (5 wt%)

Solvent: Methanol (0.1 M)

Gas: Hydrogen (50 bar)

Step-by-Step Methodology:

Preparation: In a stainless steel autoclave, dissolve Methyl 4-tert-butylbenzoate in methanol.

Add the Rh/Al₂O₃ catalyst carefully (pyrophoric risk).

Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar H₂. Stir

vigorously at 60°C for 12 hours.

Expert Note: Rhodium favors the cis isomer (kinetic product) due to syn-addition of

hydrogen to the face of the aromatic ring. Using Pd/C at higher temperatures often leads

to thermodynamic equilibration favoring the trans isomer.

Filtration: Filter the catalyst through a Celite pad. Wash with methanol.

Isomer Separation:
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Evaporate solvent to yield a crude oil (typically 4:1 cis:trans mixture).

Epimerization (Optional): To access the trans isomer, treat the crude ester with NaOMe in

MeOH at reflux for 4 hours. This equilibrates the mixture to the thermodynamic trans-

diequatorial product.

Purification: Flash column chromatography (Hexane/EtOAc 9:1) effectively separates the

diastereomers due to their distinct polarity (cis is generally more polar).

Biological Assay: MIC Determination
To verify antimicrobial activity of the synthesized derivatives.

Protocol:

Stock Preparation: Dissolve compounds in DMSO to 10 mg/mL.

Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a

96-well plate. Final concentration range: 0.5 – 128

g/mL.

Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

CFU/mL.

Incubation: 37°C for 18-24 hours.

Readout: The MIC is the lowest concentration showing no visible growth.
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Caption: Synthetic workflow for accessing specific diastereomers of substituted

cyclohexanecarboxylates via catalytic hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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